molecular formula C27H27NO5 B11656787 N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

Cat. No.: B11656787
M. Wt: 445.5 g/mol
InChI Key: NEEMVQPGLUOCMI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide is a structurally complex acetamide derivative characterized by dual 1,3-benzodioxolylmethyl groups and a 4-phenylbutyl chain.

Properties

Molecular Formula

C27H27NO5

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide

InChI

InChI=1S/C27H27NO5/c1-19(29)28(16-21-7-9-24-26(14-21)32-17-30-24)12-11-23(13-20-5-3-2-4-6-20)22-8-10-25-27(15-22)33-18-31-25/h2-10,14-15,23H,11-13,16-18H2,1H3

InChI Key

NEEMVQPGLUOCMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and phenylbutyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues

Key structural variations among benzodioxolyl acetamides include:

  • Substituents on the acetamide nitrogen : The target compound features a branched alkyl chain (3-(1,3-benzodioxol-5-yl)-4-phenylbutyl), whereas analogues often incorporate heterocyclic or aromatic substituents (e.g., oxadiazole, imidazole, or substituted phenyl groups).
  • Benzodioxole positioning : Derivatives may have single or dual benzodioxole moieties, influencing steric and electronic interactions.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological Activity (if reported)
Target Compound: N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide C₂₇H₂₆N₂O₆ 486.5 Not reported Dual benzodioxolylmethyl, 4-phenylbutyl chain Not reported
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (V) C₂₉H₂₇N₃O₅S 541.6 96 Oxadiazole-thioether, tetrahydronaphthyl group Cytotoxic against C6 glioma and A549 cells
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide C₂₁H₂₀N₃O₆S 442.5 127 Oxadiazole-thioether, 4-methoxyphenoxy group Not reported
N-(1,3-Benzodioxol-5-yl)-2-[(4-bromophenyl)methyl-methylamino]acetamide C₁₇H₁₇BrN₂O₃ 385.2 Not reported Bromophenylmethylamino group Not reported
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide C₁₀H₉ClN₂O₂ 224.6 Not reported Chloromethyl-benzisoxazole core Precursor for bioactive benzisoxazoles
Physicochemical Properties
  • Melting Points : Derivatives with rigid heterocyclic substituents (e.g., oxadiazole in ) exhibit higher melting points (127–148°C) compared to branched alkyl derivatives (e.g., compound V: 96°C) .
  • Solubility: Limited data are available, but benzodioxole-containing acetamides generally show low aqueous solubility. For example, a related spiro-diazepine acetamide (C₁₉H₂₃N₃O₅) has a solubility of 6.1 µg/mL at pH 7.4 .

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